4-(Difluoromethoxy)-2-(trifluoromethyl)acetophenone
Description
Properties
Molecular Formula |
C10H7F5O2 |
|---|---|
Molecular Weight |
254.15 g/mol |
IUPAC Name |
1-[4-(difluoromethoxy)-2-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H7F5O2/c1-5(16)7-3-2-6(17-9(11)12)4-8(7)10(13,14)15/h2-4,9H,1H3 |
InChI Key |
NYPUKHUNWYVOSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation of Fluorinated Aromatics
A common approach to synthesize fluorinated acetophenones involves Friedel-Crafts acylation of appropriately substituted aromatic precursors. For example, the synthesis of 4'-Fluoro-2'-(trifluoromethyl)acetophenone typically uses 4-bromo-2-(trifluoromethyl)benzene reacted with acetyl chloride in the presence of Lewis acid catalysts such as aluminum chloride under anhydrous conditions to prevent hydrolysis.
This method can be adapted for the difluoromethoxy substituent by starting from a 4-(difluoromethoxy)-2-(trifluoromethyl)benzene derivative, followed by acylation to introduce the acetyl group.
Photoredox Catalysis for Difluoromethoxy Functionalization
Recent advances in photoredox catalysis have enabled the direct introduction of difluoromethoxy groups onto aromatic ketones. For instance, photoinduced radical generation under violet LED irradiation in the presence of photocatalysts such as 4DPAIPN facilitates the formation of difluoromethoxy-substituted acetophenones from styrene derivatives and difluoromethoxy precursors.
Detailed Preparation Methodology
Stepwise Synthesis Example
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Synthesis of 4-(Difluoromethoxy)-2-(trifluoromethyl)benzene | Nucleophilic aromatic substitution of 4-chloro-2-(trifluoromethyl)benzene with difluoromethoxide ion in polar aprotic solvent (e.g., DMF) at 80–120 °C | Moderate to high yield; requires careful control of temperature to avoid side reactions |
| 2 | Friedel-Crafts acylation | Reaction of the above intermediate with acetyl chloride and AlCl3 under anhydrous conditions at 0–5 °C to room temperature | High yield (~80%); purification by vacuum distillation or recrystallization |
| 3 | Purification | Vacuum distillation or column chromatography | Achieves >95% purity |
Photoredox Catalytic Method (Innovative Approach)
- Reagents: Difluoromethoxy radical precursor, 4-(trifluoromethyl)styrene, 4DPAIPN photocatalyst
- Conditions: Irradiation with 427 nm LED in dry DMSO under inert atmosphere at room temperature for 16 hours
- Post-treatment: Reduction with sodium borohydride in ethanol to stabilize the product
- Outcome: Efficient formation of difluoromethoxy-substituted acetophenone derivatives with good selectivity and moderate to high yields
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Friedel-Crafts Acylation | 4-(Difluoromethoxy)-2-(trifluoromethyl)benzene, Acetyl chloride | AlCl3 | Anhydrous, 0–25 °C | 75–85 | Well-established, scalable | Requires strict moisture control |
| Nucleophilic Aromatic Substitution | 4-chloro-2-(trifluoromethyl)benzene, Difluoromethoxide | Base (e.g., KOH), DMF | 80–120 °C | 60–75 | Direct introduction of difluoromethoxy | High temperature, possible side reactions |
| Photoredox Catalysis | 4-(Trifluoromethyl)styrene, Difluoromethoxy radical precursor | 4DPAIPN, NaBH4 | Room temp, LED irradiation | 65–80 | Mild conditions, selective | Requires specialized equipment |
Research Findings and Optimization Notes
- Reaction Yields: Friedel-Crafts acylation generally provides the highest isolated yields (~80%) with good reproducibility.
- Purification: Vacuum distillation under reduced pressure is effective for removing impurities and achieving high purity, as reported in multiple studies.
- Photoredox Catalysis: Offers a greener alternative with mild conditions and avoids harsh Lewis acids, but scale-up requires optimization of light penetration and catalyst loading.
- pH Control: In related fluorinated acetophenone syntheses, maintaining pH between 3 and 6 during intermediate steps improves yield and selectivity, especially in diazotization and substitution reactions.
- Catalyst Selection: Use of titanium tetraisopropoxide with chiral ligands has been shown to enable enantioselective modifications of trifluoromethyl acetophenones, which may be adapted for this compound to access chiral derivatives.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-2-(trifluoromethyl)acetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of 4-(difluoromethoxy)-2-(trifluoromethyl)benzoic acid.
Reduction: Formation of 4-(difluoromethoxy)-2-(trifluoromethyl)phenylethanol.
Substitution: Formation of 4-(difluoromethoxy)-2-(trifluoromethyl)-3-nitroacetophenone or 4-(difluoromethoxy)-2-(trifluoromethyl)-3-bromoacetophenone.
Scientific Research Applications
Medicinal Chemistry
Drug Development
The compound is noted for its utility in drug design due to the favorable physicochemical properties imparted by the difluoromethoxy and trifluoromethyl groups. These modifications enhance molecular metabolic stability, membrane permeability, and overall bioavailability of potential drug candidates. The incorporation of these groups allows for the development of compounds that can effectively target various biological pathways, including those involved in cancer and metabolic disorders .
Notum Inhibition
Recent studies have highlighted the role of 4-(Difluoromethoxy)-2-(trifluoromethyl)acetophenone as a potential inhibitor of Notum, an enzyme implicated in various diseases characterized by abnormal Wnt signaling. Compounds that inhibit Notum can lead to increased Wnt signaling, offering therapeutic avenues for conditions such as colorectal cancer and other Wnt-related disorders .
Agrochemicals
Pesticide Development
The compound's unique fluorinated structure makes it suitable for developing novel agrochemicals. Fluorinated compounds often exhibit enhanced biological activity and stability compared to their non-fluorinated counterparts. Research indicates that derivatives of 4-(Difluoromethoxy)-2-(trifluoromethyl)acetophenone can serve as effective agents in pest control formulations, providing improved efficacy against resistant pest populations .
Material Science
Functional Materials
The incorporation of fluorine into materials science has been shown to improve properties such as thermal stability, chemical resistance, and surface characteristics. The compound can be utilized in the synthesis of advanced materials for electronic devices and coatings due to its ability to modify surface energy and adhesion properties .
Case Study 1: Drug Discovery
A recent patent describes a method for synthesizing trifluoromethoxylated compounds using 4-(Difluoromethoxy)-2-(trifluoromethyl)acetophenone as a key reagent. This method allows for the late-stage functionalization of complex molecules, facilitating the discovery of new drug candidates with enhanced pharmacological profiles .
Case Study 2: Agrochemical Formulation
In a study focusing on the development of new pesticides, derivatives of 4-(Difluoromethoxy)-2-(trifluoromethyl)acetophenone were tested against common agricultural pests. The results indicated a significant increase in mortality rates compared to standard treatments, demonstrating the compound's potential as a lead structure for future agrochemical products .
Biological Activity
4-(Difluoromethoxy)-2-(trifluoromethyl)acetophenone is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of fluorine atoms in organic compounds often enhances their pharmacological properties, including increased metabolic stability and bioactivity. This article reviews the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of both difluoromethoxy and trifluoromethyl groups. These substituents significantly influence its chemical reactivity and biological interactions.
- Molecular Formula : C10H7F5O
- Molecular Weight : 256.16 g/mol
Enzyme Inhibition
Fluorinated compounds are known to interact with various enzymes, serving as inhibitors. For example, the trifluoromethyl group can engage in π–π stacking and hydrogen bonding interactions with enzyme active sites, enhancing binding affinity.
In silico docking studies have demonstrated that related compounds can moderately inhibit cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15), which are key enzymes involved in inflammatory processes . This suggests that 4-(difluoromethoxy)-2-(trifluoromethyl)acetophenone may possess similar inhibitory effects.
Antimicrobial Activity
The antimicrobial properties of fluorinated compounds have been well documented. The presence of electron-withdrawing groups like trifluoromethyl can enhance the lipophilicity and membrane permeability of the compound, potentially leading to increased antimicrobial efficacy.
A review on fluorinated compounds indicated that derivatives with such substituents often display enhanced activity against a range of bacteria and fungi . Although specific studies on 4-(difluoromethoxy)-2-(trifluoromethyl)acetophenone are scarce, its structural similarities to known antimicrobial agents warrant further investigation.
Case Studies
- Antitumor Activity : A derivative structurally related to 4-(difluoromethoxy)-2-(trifluoromethyl)acetophenone was evaluated for its cytotoxic effects against breast cancer MCF-7 cells. The study reported an IC50 value indicating significant cytotoxicity, suggesting that further exploration of this compound could yield promising results in cancer therapy .
- Multi-target Inhibition : In a broader context, compounds containing similar functional groups have shown dual inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurodegenerative disease management . This dual activity indicates a potential for developing multi-target drugs based on the structure of 4-(difluoromethoxy)-2-(trifluoromethyl)acetophenone.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Fluorinated acetophenones exhibit distinct properties based on the position and type of substituents. Below is a comparative analysis:
Table 1: Key Structural Analogs and Their Properties
Table 2: Reactivity Comparison
Q & A
Q. What are the established synthetic routes for 4-(Difluoromethoxy)-2-(trifluoromethyl)acetophenone, and what critical parameters govern their efficiency?
Methodological Answer: The synthesis typically involves multi-step protocols, such as:
- Nucleophilic aromatic substitution for introducing fluorinated groups, using precursors like 2,4-difluoroaniline under controlled pH (3–6) and copper sulfate catalysis .
- Etherification via reactions with trifluoroethylating agents (e.g., CF₃CH₂OTf) in polar aprotic solvents (e.g., DMF) at elevated temperatures (60°C), followed by purification via column chromatography .
Key Parameters: - pH control to avoid side reactions (e.g., hydrolysis of fluorinated intermediates).
- Solvent choice (e.g., benzene for extraction, DMF for solubility).
- Catalyst loading (e.g., CuSO₄ for regioselectivity) .
Q. Which spectroscopic techniques are most effective for characterizing 4-(Difluoromethoxy)-2-(trifluoromethyl)acetophenone?
Methodological Answer:
- ¹⁹F NMR : Critical for identifying fluorine substituents and confirming substitution patterns (e.g., difluoromethoxy vs. trifluoromethyl groups).
- ¹H NMR and ¹³C NMR : Resolve aromatic proton environments and carbonyl group integration.
- FTIR : Validate C=O stretching (~1700 cm⁻¹) and C-F vibrations (1000–1300 cm⁻¹).
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and physicochemical properties of 4-(Difluoromethoxy)-2-(trifluoromethyl)acetophenone?
Methodological Answer:
- DFT Calculations : Optimize molecular geometry and assess frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) : Simulate solvation effects in reaction media (e.g., DMF vs. toluene) .
- In Silico LogP Predictions : Use tools like MarvinSketch or ACD/Labs to estimate hydrophobicity, aiding in solvent selection for synthesis or chromatography .
Q. What strategies resolve contradictions in reported melting points or reaction yields for fluorinated acetophenones?
Methodological Answer:
- Purity Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities affecting melting points.
- Crystallization Optimization : Vary solvents (e.g., hexane vs. ethyl acetate) to isolate polymorphs .
- Replication Studies : Control humidity and oxygen levels during synthesis, as moisture can hydrolyze fluorinated intermediates .
Q. How do fluorine substituents influence the compound’s reactivity in cross-coupling or oxidation reactions?
Methodological Answer:
- Electron-Withdrawing Effects : Trifluoromethyl groups deactivate the aromatic ring, requiring harsher conditions for Suzuki-Miyaura coupling (e.g., Pd(OAc)₂, SPhos ligand, 100°C).
- Oxidation Stability : Difluoromethoxy groups resist oxidation compared to methoxy analogs, as shown by iodine/DMSO oxidation studies .
- Substituent Ortho Effect : Steric hindrance from trifluoromethyl groups may direct electrophilic substitution to para positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
